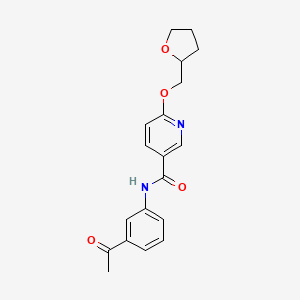

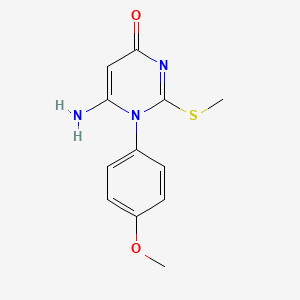

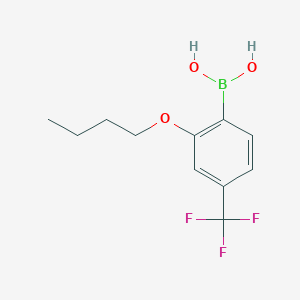

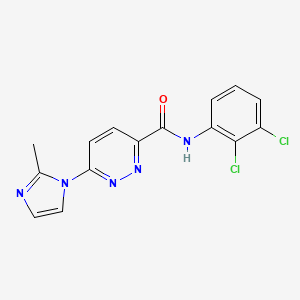

6-Amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “6-Amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one”, there are related compounds that have been synthesized using various methods. For instance, a similar compound, “6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles”, was synthesized using disulfonic acid imidazolium chloroaluminate as a catalyst .Applications De Recherche Scientifique

Antiviral and Antiretroviral Activity

Research on pyrimidine derivatives, such as those synthesized from 6-hydroxypyrimidines and 2,4-diamino-6-hydroxypyrimidines, has demonstrated potential antiviral and antiretroviral activities. These compounds have shown inhibition against a range of viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), Moloney sarcoma virus (MSV), and human immunodeficiency virus (HIV-1 and HIV-2) (Holý et al., 2002); (Hocková et al., 2003).

Anti-Inflammatory and Analgesic Properties

Some pyrimidine derivatives synthesized from reactions involving visnagen or khellin with 6-amino-2-thiouracil have exhibited promising analgesic and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents for pain and inflammation management (Abu‐Hashem & Youssef, 2011).

Corrosion Inhibition

Pyridine derivatives, including those structurally related to "6-Amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one," have been studied for their corrosion inhibition properties on metals in acidic environments. These studies indicate the potential for such compounds to serve as effective corrosion inhibitors, offering protection for metals against degradation in industrial applications (Ansari et al., 2015).

Synthetic Utility in Organic Chemistry

The synthetic transformations and reactions of pyrimidine derivatives highlight their utility in the synthesis of complex organic molecules. For example, the preparation of various 2-sulfanyl- and 2-aminopyrimidines through alkylation demonstrates the versatility of pyrimidine scaffolds in organic synthesis, potentially leading to new materials or pharmacologically active compounds (Grigoryan et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

6-amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-17-9-5-3-8(4-6-9)15-10(13)7-11(16)14-12(15)18-2/h3-7H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBCVLPTTRFAKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=O)N=C2SC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831706.png)

![8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2831710.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2831718.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2831720.png)

![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)